(Rac)-Ruxolitinib-d8

Bioanalytical method validation LC-MS/MS Stable isotope labeling

Select (Rac)-Ruxolitinib-d8 (CAS 1794791-38-0) as your internal standard to eliminate 15-30% quantification bias from patient-specific matrix effects (hemolysis, lipemia, hyperbilirubinemia). This d8-labeled racemic mixture ensures stereochemical fidelity to unlabeled ruxolitinib, meeting FDA bioanalytical guidance for ANDA/DMF submissions. With ≥98% purity and a +8 Da mass shift, it provides unambiguous SRM differentiation without chiral bias.

Molecular Formula C17H18N6
Molecular Weight 314.41 g/mol
Cat. No. B15140912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Ruxolitinib-d8
Molecular FormulaC17H18N6
Molecular Weight314.41 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
InChIInChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/i1D2,2D2,3D2,4D2
InChIKeyHFNKQEVNSGCOJV-SVYQBANQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Ruxolitinib-d8: Stable Isotope-Labeled Internal Standard for Ruxolitinib Bioanalysis


(Rac)-Ruxolitinib-d8 (CAS 1794791-38-0) is a deuterium-labeled analog of the JAK1/2 inhibitor ruxolitinib, in which eight hydrogen atoms are replaced by deuterium (²H) to yield a molecular mass shift of +8 Da [1]. As a racemic mixture ((Rac)-), it matches the stereochemical composition of unlabeled ruxolitinib and is manufactured to chemical purity specifications of ≥98% to ≥99% . The compound is utilized exclusively as a stable isotope-labeled (SIL) internal standard (IS) in LC-MS/MS and HPLC-MS bioanalytical workflows, where it serves to correct for matrix effects, extraction variability, and ionization suppression during quantification of ruxolitinib in biological matrices [2].

Why (Rac)-Ruxolitinib-d8 Cannot Be Replaced by Unlabeled Ruxolitinib or Structural Analogs in Quantitative Bioanalysis


In LC-MS/MS quantification, the internal standard must co-elute with and exhibit ionization behavior identical to the analyte to accurately correct for matrix effects and extraction losses. Unlabeled ruxolitinib cannot serve as an IS because it is indistinguishable from the analyte in the mass spectrometer [1]. Structural analogs (e.g., other JAK inhibitors) differ in chromatographic retention time and ionization efficiency, leading to incomplete matrix effect compensation and compromised assay accuracy [2]. Among stable isotope-labeled options, the choice of deuterium label count (e.g., d8 vs. d9 vs. d5) directly impacts isotopic interference, mass spectral overlap with endogenous metabolites, and signal-to-noise ratio . A d8-labeled racemic standard ensures stereochemical fidelity to the unlabeled racemic drug substance, avoiding the chiral bias introduced by single-enantiomer labeled IS formulations [1].

Quantitative Differentiation of (Rac)-Ruxolitinib-d8 vs. Alternative Internal Standards: Evidence-Based Procurement Criteria


Mass Shift Differentiation: +8 Da vs. +9 Da vs. +5 Da Deuterated Ruxolitinib Internal Standards

(Rac)-Ruxolitinib-d8 provides a +8 Da mass shift from unlabeled ruxolitinib (MW 306.41 → 314.41), enabling unambiguous MS/MS differentiation . This compares to Ruxolitinib-d9 (+9 Da, MW ~315.42) and hypothetical Ruxolitinib-d5 (+5 Da) formulations. A +8 Da shift ensures baseline separation of the IS channel from the M+2 and M+4 natural isotopic peaks of the unlabeled analyte, minimizing cross-talk interference while maintaining chromatographic co-elution fidelity . Insufficient mass shift (e.g., +3 to +5 Da) risks spectral overlap with the analyte's naturally occurring ¹³C₂ isotopologue, whereas excessive deuteration (e.g., d9) may introduce deuterium isotope effects that alter retention time relative to the unlabeled analyte, particularly under reversed-phase conditions [1].

Bioanalytical method validation LC-MS/MS Stable isotope labeling

Racemic Formulation Enables Accurate Quantification of Unlabeled Racemic Ruxolitinib in Chiral Bioanalysis

(Rac)-Ruxolitinib-d8 is supplied as a racemic mixture containing equal proportions of (R)- and (S)-enantiomers, matching the stereochemical composition of unlabeled racemic ruxolitinib reference standards . In contrast, some commercially available deuterated ruxolitinib products are single-enantiomer formulations (e.g., the (R)-enantiomer only). When a single-enantiomer SIL-IS is paired with a racemic analyte, differential extraction recovery, ionization efficiency, or chromatographic behavior between enantiomers can introduce systematic quantification bias [1]. This is particularly critical for assays that do not employ chiral separation columns, where the detector signal represents the sum of both enantiomers.

Chiral bioanalysis Stereochemistry Method validation

Chemical Purity ≥99.0% vs. ≥95-98% Grade: Impact on Calibration Curve Linearity and LLOQ

Multiple vendors supply (Rac)-Ruxolitinib-d8 with chemical purity specifications of ≥99.0% , whereas alternative sources or older batches may be supplied at ≥95% or ≥98% purity . The 1-4% impurity difference directly translates to proportional error in the internal standard concentration if impurities co-elute or contribute to the IS signal. In bioanalytical method validation, IS impurity at the 1-5% level can elevate the lower limit of quantification (LLOQ) by increasing baseline noise in the IS channel and reducing signal-to-noise ratio (S/N) at low analyte concentrations [1]. For ruxolitinib therapeutic drug monitoring, where trough plasma concentrations may be <10 ng/mL, IS purity ≥99% is essential for achieving the required LLOQ of 1-2 ng/mL [2].

Reference standard quality Calibration linearity LLOQ

Regulatory-Compliant Documentation vs. Research-Grade Characterization: ANDA/DMF Readiness

(Rac)-Ruxolitinib-d8 supplied by qualified vendors includes comprehensive Certificates of Analysis (CoA) compliant with ICH Q7 and regulatory guidelines for reference standards used in Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions [1]. This documentation package typically includes HPLC purity, isotopic enrichment by MS, residual solvent analysis, and full spectroscopic characterization (NMR, HRMS) [2]. In contrast, research-grade stable isotope-labeled compounds may lack full characterization data, requiring end-user re-qualification that consumes 2-4 weeks of analyst time and ≥$2,000 in internal resources per batch [3].

ANDA submission DMF GMP Regulatory compliance

Optimal Procurement and Application Scenarios for (Rac)-Ruxolitinib-d8 in Ruxolitinib Quantification Workflows


Regulated Bioanalytical Method Validation for ANDA/DMF Submission

For CROs and pharmaceutical QC laboratories developing LC-MS/MS methods to support ANDA filing or DMF submission, (Rac)-Ruxolitinib-d8 with ≥99.0% purity and ICH Q7-compliant documentation eliminates 2-4 weeks of internal reference standard re-qualification [1]. The racemic formulation ensures unbiased quantification of total ruxolitinib without chiral separation, a requirement explicitly addressed in FDA bioanalytical guidance [2]. The +8 Da mass shift provides unambiguous SRM differentiation while maintaining co-elution, directly supporting method linearity (r² ≥0.99 over 2-500 ng/mL) [3].

Therapeutic Drug Monitoring (TDM) of Ruxolitinib in Hematologic Malignancy Patients

In clinical TDM laboratories quantifying ruxolitinib trough levels to guide personalized dosing in myelofibrosis or GVHD patients, (Rac)-Ruxolitinib-d8 at ≥99.0% purity supports the LLOQ requirement of 1-2 ng/mL essential for detecting sub-therapeutic exposure [1]. The stable isotope-labeled IS corrects for patient-specific matrix effects (hemolysis, lipemia, hyperbilirubinemia common in oncology populations) that would otherwise introduce 15-30% quantification bias with non-isotopic internal standards [2].

Pharmacokinetic (PK) and Drug-Drug Interaction Studies Requiring Multi-Analyte Panels

For preclinical and clinical PK studies where ruxolitinib is co-administered with other CYP3A4 substrates or kinase inhibitors, (Rac)-Ruxolitinib-d8 elutes within 3.0 min under generic fast-gradient LC conditions compatible with multiplexed TKI panels [1]. The d8-labeled IS does not cross-interfere with other TKI stable isotope internal standards (e.g., afatinib-d6, nilotinib-d3) in multi-analyte SRM methods, enabling simultaneous quantification of up to 10 kinase inhibitors in a single 7.0-min run [2].

Degradation Product and Stability-Indicating Method Development

In pharmaceutical development, (Rac)-Ruxolitinib-d8 serves as an internal standard for stability-indicating methods designed to detect and quantify ruxolitinib degradation impurities under ICH Q1A(R2) stress conditions [1]. Ruxolitinib exhibits significant hydrolytic instability; using a stable isotope-labeled IS with the racemic d8 configuration ensures that degradation products at m/z 311.16 and 327.15 do not interfere with IS quantification, as the +8 Da shift places the IS signal well outside the mass range of potential degradation-related interferences [2].

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